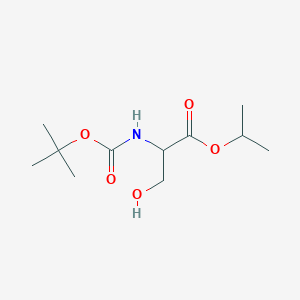

(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Description

(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (CAS: 955379-18-7) is a chiral ester derivative of L-serine, widely utilized as a synthetic intermediate in pharmaceutical and organic chemistry. Its structure features a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group, and an isopropyl ester moiety, which collectively enhance its stability and reactivity in peptide coupling and heterocyclic synthesis. The compound is synthesized via esterification of the corresponding carboxylic acid or transesterification, achieving yields up to 85% under optimized conditions . Key spectral data include characteristic IR absorption bands at 3300 cm⁻¹ (N–H/O–H stretch), 1746 cm⁻¹ (ester C=O), and 1694 cm⁻¹ (Boc C=O), alongside MS/ESI m/z 242.0 [M+Na]+ for its methyl ester analog . Applications span antitubercular agent research and chiral building blocks for constrained amino acids .

Properties

IUPAC Name |

propan-2-yl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-7(2)16-9(14)8(6-13)12-10(15)17-11(3,4)5/h7-8,13H,6H2,1-5H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVURMCPIMAXTNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955379-18-7 | |

| Record name | propan-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate typically involves the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Industrial Production Methods

Industrial production of (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate follows similar synthetic routes but on a larger scale. Continuous flow microreactor systems are often employed to enhance efficiency and yield . These systems allow for precise control of reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.

Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Oxidation: Pyridinium chlorochromate or Dess-Martin periodinane in dichloromethane.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Deprotection: The primary amine is regenerated.

Oxidation: The hydroxyl group is converted to a carbonyl group.

Substitution: The ester group is replaced with the nucleophile.

Scientific Research Applications

(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is a chiral compound with diverse applications in scientific research, particularly in peptide synthesis, drug development, and chemical biology. Its structure features an isopropyl ester, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protected amino group, making it a versatile intermediate in synthesizing complex molecules. The Boc protecting group is essential for protecting amine functionalities during chemical reactions.

Scientific Research Applications

(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is utilized across various scientific research fields because of its unique structural features.

Peptide Synthesis: In peptide synthesis, the compound serves as a building block. The Boc group protects the amino group during chain assembly, preventing premature reactions and ensuring high chiral purity in the synthesized peptides.

Drug Development: It is employed as an intermediate in synthesizing pharmaceutical compounds, especially those requiring chiral purity. For instance, it is used in the synthesis of Ubrogepant, a novel oral calcitonin gene-related peptide receptor (CGRP) antagonist for acute migraine treatment .

Chemical Biology: The compound is instrumental in developing chemical probes for studying protein-protein interactions and other biological processes.

Mechanism of Action

The mechanism of action of (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, regenerating the free amine . This protection-deprotection cycle is crucial in multi-step organic syntheses, allowing for selective reactions at other functional groups without interference from the amino group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs:

Methyl Ester Analog: Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate

- Structure : Replaces the isopropyl group with a methyl ester.

- Spectral Data : NMR shows a singlet at δ 3.78 ppm for the methyl group, contrasting with the isopropyl ester’s split signals. IR and MS profiles are nearly identical, suggesting minimal electronic differences between ester groups .

Thiophene-Substituted Derivative: (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic Acid

- Structure : Replaces the hydroxyl group with a thiophen-2-yl moiety and substitutes the ester with a carboxylic acid.

- Key Differences : The thiophene introduces aromaticity and electron-rich properties, altering solubility and reactivity. The carboxylic acid group enables direct conjugation in peptide synthesis, unlike the ester’s need for hydrolysis .

- Applications : Used in laboratory chemical manufacturing, emphasizing its role in heterocyclic compound synthesis .

Lactam-Constrained Amino Acid: tert-Butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate

- Structure : Incorporates a six-membered lactam ring and tert-butyl ester, introducing conformational rigidity.

- Key Differences : The lactam backbone adopts a C2 half-chair conformation, stabilizing the structure for stereoselective reactions. The tert-butyl ester enhances steric protection compared to the isopropyl group .

- Applications : Serves as a chiral scaffold in constrained peptide design, leveraging its rigid geometry for target-specific drug development .

Data Table: Structural and Functional Comparison

Key Research Findings

- Biological Relevance : While the methyl ester exhibits antitubercular activity, the isopropyl variant’s larger ester group may enhance bioavailability or target binding .

- Commercial Accessibility : Supplier data indicate significant price disparities (e.g., $25 vs. $269), reflecting regional production costs and purity grades, which may influence research adoption .

Biological Activity

(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is a chiral compound that plays a significant role in organic synthesis, particularly in the preparation of bioactive molecules. This article examines its biological activity, synthesis, and applications in scientific research.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group, an isopropyl ester, and a hydroxyl group. Its chemical formula is with a molecular weight of 233.29 g/mol. The presence of the Boc group allows for the protection of the amino functionality during various chemical reactions, making it a versatile intermediate in organic synthesis .

The primary mechanism of action involves the protection and deprotection of the amino group. The Boc group is added to the amino group via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. Under acidic conditions, this group can be removed to regenerate the free amine, which can then participate in further reactions.

Peptide Synthesis

(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is extensively used in peptide synthesis. Its Boc-protected amino group enables the formation of peptide bonds without premature reactions that could lead to undesired products. This characteristic makes it particularly valuable in synthesizing peptides with high chiral purity.

Drug Development

In pharmaceutical research, this compound serves as an intermediate for synthesizing various drugs, especially those requiring chiral centers. The ability to maintain chirality during synthesis is crucial for the efficacy and safety of many pharmaceutical agents .

Case Studies

- Peptide-Based Therapeutics : Research has demonstrated that peptides synthesized using (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate exhibit enhanced biological activity due to their structural integrity and chirality. For instance, peptides targeting specific receptors have shown improved binding affinity when synthesized with this compound as a building block.

- Chemical Probes : This compound has also been utilized in developing chemical probes for studying protein-protein interactions. By incorporating it into larger molecular frameworks, researchers have been able to investigate complex biological processes more effectively.

Comparative Analysis

| Compound Name | Structure | Application |

|---|---|---|

| (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | Structure | Peptide synthesis, drug development |

| (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | Not provided | Peptide synthesis |

| (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | Structure | Peptide modification |

Safety and Handling

While (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is generally considered safe for laboratory use, it can cause skin irritation and serious eye damage upon contact. Proper safety protocols should be observed when handling this compound to minimize exposure risks .

Q & A

Q. What are the standard synthetic routes for (S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, and how is stereochemical integrity maintained?

Answer: The synthesis typically involves:

- Esterification : Reacting (S)-serine with isopropyl alcohol under acidic conditions (e.g., SOCl₂ in methanol) to form the ester .

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like NaHCO₃ to protect the amino group .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization ensures purity .

Stereochemical Control : Low-temperature reactions and chiral auxiliaries minimize racemization. Monitoring via chiral HPLC or optical rotation confirms enantiopurity .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure (e.g., δ 1.45 ppm for Boc methyl groups, δ 4.38 ppm for the α-proton) .

- Mass Spectrometry : ESI-MS ([M+Na]⁺ = 242.0) verifies molecular weight .

- Infrared Spectroscopy : Peaks at 3300 cm⁻¹ (N-H/O-H) and 1746 cm⁻¹ (ester C=O) .

- HPLC : Chiral columns assess enantiomeric excess (>98% ee) .

Q. What are the primary applications of this compound in academic research?

Answer:

- Peptide Synthesis : The Boc group protects the amino group during solid-phase peptide synthesis (SPPS) .

- Intermediate for Biologically Active Molecules : Used to synthesize β-turn mimics or protease inhibitors .

- Model for Reaction Optimization : Studies on ester hydrolysis or protecting group stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for this compound?

Answer: Yield discrepancies (e.g., 67% vs. 85%) arise from:

- Reaction Conditions : Higher purity solvents or anhydrous MeOH improve esterification efficiency .

- Catalyst Choice : Silver oxide (Ag₂O) vs. milder bases affects methylation side reactions .

- Workup Protocols : Acidic extraction (HCl washes) removes unreacted Boc reagents, enhancing purity .

Mitigation : Reproduce protocols with controlled humidity/purity, and validate via TLC/NMR at each step .

Q. What experimental design considerations are critical for scaling up the synthesis without compromising stereochemistry?

Answer:

- Temperature Control : Exothermic reactions (e.g., Boc protection) require slow reagent addition and ice baths to prevent racemization .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require post-reaction removal via rotary evaporation .

- Catalyst Loading : Optimize stoichiometry of coupling agents (e.g., DCC/DMAP) to minimize epimerization .

- In-line Analytics : Real-time IR or Raman spectroscopy monitors reaction progress and detects byproducts .

Q. How does the hydroxyl group’s reactivity influence downstream functionalization, and what strategies mitigate undesired side reactions?

Answer:

- Competing Reactivity : The hydroxyl group can undergo unintended acylation or oxidation during Boc deprotection .

- Protection Strategies : Temporary silyl protection (e.g., TBSCl) before Boc removal preserves the hydroxyl group .

- Selective Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane to cleave Boc without affecting esters .

Validation : ¹H NMR tracks hydroxyl proton integrity (δ 3.8–4.0 ppm) post-reaction .

Q. What computational or experimental methods elucidate the compound’s stability under varying pH and temperature conditions?

Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>150°C) .

- DFT Calculations : Predict hydrolysis pathways of the ester or Boc group under acidic/basic conditions .

Q. How can researchers leverage this compound to design analogs with enhanced bioactivity or pharmacokinetic properties?

Answer:

- Side Chain Modifications : Replace the isopropyl group with bulkier tert-butyl or aryl groups to alter lipophilicity .

- Prodrug Strategies : Convert the ester to a phosphate prodrug for improved aqueous solubility .

- Structure-Activity Relationships (SAR) : Test analogs in enzyme inhibition assays (e.g., serine proteases) to correlate substituents with activity .

Methodological Notes

- References to Contradictions : Cross-validate synthetic protocols from multiple sources (e.g., vs. ) to identify critical variables.

- Advanced Tools : Use chiral LC-MS for high-throughput analysis of stereochemical integrity in combinatorial libraries .

- Safety : Follow guidelines in safety data sheets (SDS) for handling hygroscopic reagents and toxic byproducts (e.g., SOCl₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.